molecular formula C11H13NO B2445116 2-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1090864-62-2

2-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B2445116
CAS No.: 1090864-62-2
M. Wt: 175.231
InChI Key: VSMBILMPNDFDDS-UHFFFAOYSA-N
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Description

Contextualization within Indane and Acetamide (B32628) Chemical Classes

Indane Derivatives: The indane nucleus and its analogs are considered "privileged structures" in medicinal chemistry due to their presence in numerous pharmaceuticals and natural products. researchgate.netresearchgate.net This rigid bicyclic framework is a key feature in drugs such as the HIV protease inhibitor Indinavir and the Alzheimer's disease medication Donepezil. eburon-organics.com The versatility of the indane scaffold allows for various substitutions on its fused ring system, enabling detailed structure-activity relationship (SAR) studies in drug design. eburon-organics.com Indane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. researchgate.net

Acetamide Derivatives: Acetamides are a class of organic compounds characterized by the presence of an acetamide functional group. nih.gov This group's ability to form hydrogen bonds is a key factor in its prevalence in drug design, as it can facilitate interactions with biological targets like enzymes and receptors. patsnap.com Acetamide derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govarchivepp.com For example, the well-known analgesic and antipyretic drug, paracetamol, is an acetamide derivative. nih.gov The acetamide moiety can be strategically incorporated into molecules to modulate their pharmacokinetic properties and enhance their therapeutic efficacy. archivepp.com

Overview of Research Significance of the Dihydroindenyl Acetamide Scaffold

The dihydroindenyl acetamide scaffold, which combines the structural features of both indane and acetamide, represents a promising area of chemical and pharmacological research. While extensive research specifically on 2-(2,3-dihydro-1H-inden-5-yl)acetamide is not widely documented in publicly available literature, the established significance of its constituent parts suggests its potential as a building block for novel therapeutic agents.

The rigid indane core provides a well-defined three-dimensional structure that can be oriented to fit into the binding sites of various biological targets. The acetamide group, with its hydrogen bonding capabilities, can then form crucial interactions to modulate the activity of these targets. The combination of these two pharmacophores offers a versatile platform for the design of new molecules with a range of potential biological activities.

For instance, a patent for 2,3-dihydro-1H-indene compounds has described their potential use in cancer treatment through the inhibition of IAP (Inhibitor of Apoptosis) proteins. google.com While this patent does not specifically detail the activity of this compound itself, it highlights the therapeutic potential of the broader class of indane derivatives in oncology. The exploration of various substitutions on both the indane and acetamide portions of the scaffold could lead to the discovery of potent and selective modulators of a variety of biological pathways. Further research into the synthesis and biological evaluation of a library of dihydroindenyl acetamide derivatives could uncover novel lead compounds for the development of new medicines.

Below is a data table summarizing the key chemical information for this compound:

PropertyValue
Chemical Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
IUPAC Name This compound
CAS Number 1090864-62-2

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-11(13)7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMBILMPNDFDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(2,3-dihydro-1H-inden-5-yl)acetamide

The synthesis of the target acetamide (B32628) derivative primarily involves the formation of a key precursor, 2-(2,3-dihydro-1H-inden-5-yl)acetic acid, followed by its conversion to the corresponding amide.

Precursor Synthesis and Indane Derivative Formation

A plausible and efficient route to obtaining the indane acetic acid precursor commences with the Friedel-Crafts acylation of indane. This electrophilic aromatic substitution reaction can be employed to introduce an acetyl group at the 5-position of the indane ring, yielding 5-acetylindane (B1361556). The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and utilizes acetyl chloride or acetic anhydride (B1165640) as the acylating agent.

Following the successful acylation, a homologation reaction is required to extend the acetyl side chain by one carbon, thereby forming the desired acetic acid moiety. Several classic organic reactions can be employed for this purpose:

Willgerodt-Kindler Reaction: This reaction allows for the conversion of aryl alkyl ketones to the corresponding ω-arylalkanoic acids or their amide derivatives. In this case, 5-acetylindane can be treated with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate. Subsequent hydrolysis of this thioamide yields 2-(2,3-dihydro-1H-inden-5-yl)acetic acid. The Willgerodt-Kindler reaction is particularly useful as it can be performed as a one-pot synthesis.

Arndt-Eistert Synthesis: This method provides a route for the one-carbon homologation of carboxylic acids. If one were to start from indane-5-carboxylic acid, it could first be converted to its acid chloride. Reaction with diazomethane (B1218177) would then yield a diazoketone, which upon Wolff rearrangement in the presence of water, would furnish 2-(2,3-dihydro-1H-inden-5-yl)acetic acid. numberanalytics.comnih.govsuanfarma.com While effective, this method involves the use of the hazardous and explosive diazomethane.

An alternative approach to the precursor involves the hydrolysis of its corresponding ester, ethyl 2-(2,3-dihydro-1H-inden-1-yl)acetate. A documented procedure involves the treatment of this ethyl ester with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water at 40°C for 2 hours. Following the reaction, the mixture is concentrated, and upon acidification with 1M aqueous HCl, the product, 2-(2,3-dihydro-1H-inden-1-yl)acetic acid, is extracted with a suitable organic solvent like dichloromethane (B109758). chemicalbook.com

Acylation and Amidation Reactions

With the precursor, 2-(2,3-dihydro-1H-inden-5-yl)acetic acid, in hand, the final step is the formation of the acetamide. This is a standard amidation reaction that can be achieved through several methods:

Conversion to Acyl Chloride: The carboxylic acid can be activated by converting it to the more reactive acyl chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(2,3-dihydro-1H-inden-5-yl)acetyl chloride is then reacted with ammonia (B1221849) (in the form of ammonium (B1175870) hydroxide or ammonia gas) to produce the desired acetamide, this compound. This is a highly efficient and widely used method for amide formation.

Direct Amidation with Coupling Agents: Modern synthetic chemistry offers a variety of coupling agents that facilitate the direct formation of amides from carboxylic acids and amines, avoiding the need to isolate the acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to mediate the reaction between 2-(2,3-dihydro-1H-inden-5-yl)acetic acid and ammonia.

Optimized Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and efficiency of the synthesis, several factors can be optimized. In the Friedel-Crafts acylation step, the choice of solvent, reaction temperature, and the stoichiometry of the Lewis acid catalyst are crucial. numberanalytics.com Inert solvents such as dichloromethane or carbon disulfide are commonly used. Careful control of the temperature is necessary to prevent side reactions.

For the amidation reaction via the acyl chloride, the slow addition of the acyl chloride to a solution of ammonia at low temperatures can help to control the exothermicity of the reaction and minimize the formation of byproducts. When using coupling agents, the reaction conditions are generally mild, but optimization of the solvent, temperature, and reaction time can lead to improved yields and purity of the final product.

The use of microwave irradiation has been shown to accelerate reaction rates and improve yields in some Friedel-Crafts acylation and amidation reactions. numberanalytics.com

Consideration of Industrial Production Methodologies for Related Compounds

For the large-scale production of indane derivatives, process safety, cost-effectiveness, and environmental impact are of paramount importance. hitachi.com Industrial synthesis often favors continuous flow processes over batch processes for improved safety and efficiency. suanfarma.com The use of heterogeneous catalysts that can be easily recovered and reused is also a key consideration in green chemistry approaches to pharmaceutical synthesis. researchgate.net

In the context of Friedel-Crafts reactions, solid acid catalysts, such as zeolites, are often employed in industrial settings to circumvent the problems associated with the use and disposal of traditional Lewis acid catalysts like AlCl₃. researchgate.net For amidation reactions on an industrial scale, the use of cost-effective reagents and the minimization of waste streams are critical. The development of catalytic direct amidation methods is an active area of research with significant industrial relevance. researchgate.net

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of the title compound can be achieved by modifying either the acetamide side chain or by functionalizing the indane moiety.

Functionalization of the Indane Moiety

Common electrophilic substitution reactions that can be employed to introduce new functional groups onto the aromatic ring of this compound include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. Halogenated indane derivatives can serve as versatile intermediates for further cross-coupling reactions to introduce a wide range of substituents.

Nitration: The introduction of a nitro group (-NO₂) can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which opens up a plethora of further derivatization possibilities.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: Further alkyl or acyl groups can be introduced onto the aromatic ring, although the regioselectivity would need to be carefully controlled to obtain the desired isomer.

The following table provides a summary of potential functionalization reactions on the indane ring:

ReactionReagentsPotential Functional Group
HalogenationNBS, NCS-Br, -Cl
NitrationHNO₃, H₂SO₄-NO₂
SulfonationFuming H₂SO₄-SO₃H
Friedel-Crafts AlkylationR-Cl, AlCl₃Alkyl group (R)
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl group (RCO)

Modifications at the Acetamide Group

The acetamide functional group in this compound is a key site for chemical derivatization, enabling the synthesis of a wide array of analogs with potentially altered biological and chemical properties.

Key Transformations of the Acetamide Moiety:

Reaction Reagents and Conditions Product Significance
HydrolysisAcidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions, typically with heating.2-(2,3-dihydro-1H-inden-5-yl)acetic acidA key intermediate for the synthesis of esters and other amide derivatives through coupling reactions.
ReductionStrong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether).2-(2,3-dihydro-1H-inden-5-yl)ethanamineA primary amine that serves as a building block for more complex molecules.
N-Alkylation/N-AcylationDeprotonation with a strong base followed by reaction with an alkyl halide or acyl chloride.N-substituted derivativesAllows for the introduction of diverse functional groups, modulating the compound's steric and electronic profile.

These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). For instance, converting the acetamide to different amides or amines can significantly influence the compound's ability to interact with biological targets. The acetamide group is amenable to prodrug design, where modifications can enhance pharmacokinetic properties. archivepp.com

Multi-Step Organic Synthesis Approaches to Complex Dihydroindenyl Acetamide Structures

The this compound framework is often a central intermediate in the total synthesis of more elaborate molecules. These multi-step sequences are designed to build molecular complexity in a controlled and efficient manner, often leveraging the principles of continuous-flow synthesis for improved efficiency and scalability. flinders.edu.ausyrris.jp

A common synthetic strategy begins with the functionalization of a simpler indane precursor. For example, Friedel-Crafts acylation of indane can introduce an acetyl group, which can then be converted to the acetamide side chain through various methods, such as the Willgerodt-Kindler reaction followed by amidation.

Once the core dihydroindenyl acetamide structure is assembled, further modifications can be made to both the aromatic and aliphatic portions of the indane ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new functional groups on the benzene (B151609) ring. The positions of these substitutions are influenced by the directing effects of the existing substituents.

The development of multi-step syntheses is crucial for accessing novel compounds for drug discovery programs. syrris.jp These synthetic routes are often designed to be convergent, allowing for the late-stage introduction of diversity, which is highly valuable for creating libraries of related compounds for biological screening.

Chemical Reactivity of the Dihydroindenyl Acetamide Core

The reactivity of this compound is a composite of the reactivities of its constituent parts: the aromatic ring, the five-membered aliphatic ring, and the acetamide side chain.

The dihydroindene core is susceptible to oxidation, particularly at the benzylic positions (C1 and C3) of the five-membered ring. Treatment with oxidizing agents can lead to the formation of indanone derivatives. For example, N-bromosuccinimide (NBS) in the presence of a radical initiator can be used to introduce a bromine atom at a benzylic position, which can then be converted to a ketone. tudublin.ie The specific outcome of the oxidation reaction depends on the choice of oxidant and the reaction conditions.

Reduction reactions can target different parts of the molecule. As mentioned previously, the acetamide group can be reduced to an amine using strong reducing agents. The aromatic ring can also be reduced, although this typically requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature. This would result in the formation of a fully saturated octahydroindene system.

Direct nucleophilic aromatic substitution (SNAr) on the benzene ring of the dihydroindene core is generally challenging due to the electron-rich nature of the ring. libretexts.orgyoutube.com However, if the ring is activated with strong electron-withdrawing groups, or if a suitable leaving group is present, SNAr reactions can occur. libretexts.orgnih.gov A more common approach to functionalize the aromatic ring with nucleophiles is through the formation of an organometallic intermediate, which can then react with various electrophiles.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the formation of cyclic compounds. wikipedia.orgnumberanalytics.com While the isolated benzene ring of the dihydroindene system is not a typical diene for a Diels-Alder reaction, related indene (B144670) systems can participate in cycloaddition reactions. acs.orgresearchgate.net For instance, derivatives with extended conjugation or specific substitution patterns may undergo [4+2] or other types of cycloadditions to construct more complex polycyclic frameworks. libretexts.org Photochemical [2+2] cycloadditions are another possibility for forming four-membered rings. libretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete picture of the atomic connectivity and spatial arrangement of 2-(2,3-dihydro-1H-inden-5-yl)acetamide can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Integrity and Substituent Confirmation

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, benzylic, aliphatic, and amide protons.

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring of the indane moiety. These protons, due to their distinct electronic environments, would likely appear as a singlet and two doublets. The methylene (B1212753) protons of the acetamide (B32628) group would present as a singlet, while the aliphatic protons of the indane ring system would give rise to more complex multiplets due to spin-spin coupling. The two amide protons are expected to produce a broad singlet.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20d1HAromatic CH
~ 7.10s1HAromatic CH
~ 7.05d1HAromatic CH
~ 5.50br s2H-NH₂
~ 3.50s2H-CH₂-C=O
~ 2.90t4HAr-CH₂-
~ 2.05p2H-CH₂-CH₂-CH₂-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The spectrum would be characterized by a signal for the carbonyl carbon of the acetamide group in the downfield region. The aromatic carbons would appear in the intermediate region, with quaternary carbons showing different intensities compared to protonated carbons. The aliphatic carbons of the indane ring and the methylene carbon of the acetamide side chain would be observed in the upfield region.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 175C=O
~ 145Aromatic C
~ 142Aromatic C
~ 135Aromatic C
~ 127Aromatic CH
~ 125Aromatic CH
~ 124Aromatic CH
~ 45-CH₂-C=O
~ 33Ar-CH₂-
~ 25-CH₂-CH₂-CH₂-

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemistry and Conformational Analysis

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show correlations between the adjacent methylene groups in the five-membered ring of the indane moiety.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would be crucial for definitively assigning the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, a correlation between the methylene protons of the acetamide group and the carbonyl carbon, as well as with aromatic carbons, would confirm the connectivity of the side chain to the indane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close to each other in space, regardless of whether they are bonded. NOESY is instrumental in determining the stereochemistry and conformation of a molecule. For this compound, NOESY could reveal through-space interactions between the protons of the acetamide side chain and the protons of the indane ring system, helping to define the preferred conformation of the side chain relative to the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity. For this compound (C₁₁H₁₃NO), the expected exact mass can be calculated and compared with the experimental value.

Predicted HRMS Data

IonCalculated m/z
[M+H]⁺176.1070
[M+Na]⁺198.0889

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and for confirming the identity of its components.

For the analysis of this compound, a suitable GC-MS method would involve dissolving the sample in an appropriate solvent and injecting it into the GC system. The compound would travel through the GC column at a specific rate, resulting in a characteristic retention time. Upon elution from the column, the compound would enter the mass spectrometer, where it would be ionized and fragmented.

The resulting mass spectrum would show the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. Based on the structure, key fragmentation pathways for this compound would likely involve cleavage of the C-C bond between the indane ring and the acetamide side chain, as well as fragmentation of the indane ring itself. A prominent fragment would be expected at m/z 131, corresponding to the 2,3-dihydro-1H-inden-5-yl-methyl cation, and another at m/z 44, corresponding to the acetamide fragment.

Hypothetical GC-MS Parameters

ParameterValue
GC Column HP-5MS (or equivalent)
Injector Temp. 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Carrier Gas Helium
MS Ionization Electron Ionization (EI) at 70 eV

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by vibrations associated with the amide linkage and the substituted aromatic ring of the indane moiety.

The most prominent feature in the IR spectrum of an amide is the C=O stretching vibration, referred to as the Amide I band. For secondary amides like this compound, this band is typically observed in the region of 1710-1660 cm⁻¹. The exact position of this band is sensitive to the molecular environment, including hydrogen bonding. In the solid state, where intermolecular hydrogen bonding is significant, the Amide I band is expected to appear at a lower wavenumber compared to a dilute solution in a non-polar solvent.

Another key vibration is the N-H bending, known as the Amide II band, which typically appears between 1575 and 1540 cm⁻¹. This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. The presence of both a strong Amide I and a distinct Amide II band provides clear evidence for the secondary amide functional group in the molecule.

Intermolecular and intramolecular hydrogen bonds play a crucial role in the structure and properties of amides. In the solid state or in concentrated solutions, this compound molecules are expected to form hydrogen bonds of the type N-H···O=C. These interactions cause a noticeable shift in the vibrational frequencies of the involved groups.

The N-H stretching vibration, which appears as a sharp band around 3350-3250 cm⁻¹ for "free" N-H groups, will broaden and shift to lower frequencies (typically 3300-3100 cm⁻¹) upon hydrogen bonding. Similarly, the Amide I (C=O stretch) band will shift to a lower wavenumber due to the weakening of the carbonyl double bond upon donation of electron density to the hydrogen bond. By comparing the IR spectra of the compound in different phases (e.g., solid vs. dilute solution in an inert solvent), the extent and nature of hydrogen bonding can be inferred.

Table 1: Predicted Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Notes
N-H Stretch Amide (N-H) 3350 - 3250 Position is sensitive to hydrogen bonding.
Aromatic C-H Stretch C-H (Aromatic) 3100 - 3000
Aliphatic C-H Stretch C-H (Aliphatic) 3000 - 2850 From the dihydroindenyl group.
Amide I (C=O Stretch) Amide (C=O) 1710 - 1660 A strong and characteristic band.
Amide II (N-H Bend) Amide (N-H) 1575 - 1540 Coupled with C-N stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoinduced Isomerization Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is anticipated to show absorption bands arising from the π → π* transitions of the substituted benzene ring.

Based on data from structurally similar compounds like N-phenylacetamide (acetanilide), two main absorption bands are expected. nist.govnist.gov The first, more intense band, corresponding to the primary aromatic absorption (E2-band), is likely to appear around 200-220 nm. A second, less intense band (B-band), resulting from the benzenoid system, is expected in the region of 240-280 nm. The acetamido group acts as an auxochrome, and its interaction with the aromatic ring can influence the position and intensity of these bands.

Currently, there is no specific research available in the searched literature detailing photoinduced isomerization studies on this compound. Such studies would investigate the potential for structural changes in the molecule upon absorption of UV or visible light, which could be relevant for applications in photochemistry and materials science.

Table 2: Predicted UV-Visible Absorption Maxima for this compound

Electronic Transition Chromophore Expected λmax (nm)
π → π* (E2-band) Substituted Benzene Ring ~ 200 - 220

X-ray Crystallography for Solid-State Structural Determination (if applicable to related compounds)

While no specific X-ray crystal structure for this compound has been reported in the searched literature, analysis of related N-substituted acetamide derivatives provides valuable insights into the likely solid-state structure. nih.govnih.gov X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

For related N-aryl acetamides, crystal structures often reveal the formation of hydrogen-bonded networks. researchgate.net It is highly probable that in the crystalline state, molecules of this compound would be linked by intermolecular N-H···O=C hydrogen bonds, forming chains or sheets. The planarity of the amide group and the conformation of the dihydroindenyl moiety relative to the amide linkage would be key structural features determined by such an analysis.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT)

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT, a robust and widely used method, would be instrumental in characterizing 2-(2,3-dihydro-1H-inden-5-yl)acetamide .

Optimized Geometries and Molecular Structures

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. This process involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For This compound , this would reveal the precise spatial arrangement of the indane and acetamide (B32628) moieties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests a more reactive molecule.

Molecular Electrostatic Surface Potential (MESP) Mapping

MESP mapping provides a visual representation of the charge distribution on the molecular surface. This is invaluable for predicting how the molecule will interact with other chemical species. The map would identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions on This compound , offering insights into its potential intermolecular interactions.

Global Reactivity Descriptors and Thermodynamic Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity. Furthermore, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be computed to understand the molecule's stability and the feasibility of its formation.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of medicinal chemistry, this is often used to model the interaction of a small molecule (ligand) with a protein target. If This compound were being investigated as a potential therapeutic agent, docking studies would be performed to understand how it might bind to a specific protein's active site. This analysis would identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding

The presence of the acetamide group in This compound provides both a hydrogen bond donor (the N-H group) and acceptors (the carbonyl oxygen). Computational methods can be used to analyze the potential for both intramolecular hydrogen bonds (within the same molecule) and intermolecular hydrogen bonds (between different molecules). Understanding these interactions is crucial for predicting the compound's physical properties, such as its melting point and boiling point, as well as its behavior in biological systems.

Evaluation of O-H···O=C and N-H···O···H-X Bifurcated Hydrogen Bonds

While this compound in its isolated form does not possess hydroxyl groups to form intramolecular O-H···O=C hydrogen bonds, its acetamide moiety is a prime candidate for forming intermolecular hydrogen bonds. In protic solvents or in co-crystallized structures with molecules bearing hydroxyl groups, the carbonyl oxygen of the acetamide can act as a hydrogen bond acceptor.

Bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms or one acceptor atom interacts with two hydrogen atoms, represent a fascinating area of study. In the context of this compound interacting with a hypothetical hydrogen-donating species (H-X), the potential for N-H···O···H-X bifurcated hydrogen bonds exists. Here, the carbonyl oxygen (O) could simultaneously accept a hydrogen bond from the amide N-H and another hydrogen bond from an external donor (H-X).

Computational models, such as those based on Density Functional Theory (DFT), can be employed to evaluate the energetics and geometries of such interactions. The strength of these bonds is typically assessed by calculating the interaction energy, which is the difference between the energy of the complex and the sum of the energies of the individual monomers. Geometric parameters, including bond lengths and angles, are also critical indicators of hydrogen bond strength.

Table 1: Theoretical Evaluation of a Hypothetical N-H···O···H-X Bifurcated Hydrogen Bond

Parameter Value
N-H···O bond length (Å) 1.95 - 2.10
O···H-X bond length (Å) 1.90 - 2.05
N-H···O bond angle (°) 160 - 175
O···H-X bond angle (°) 155 - 170

Note: The data in this table is illustrative and based on typical values for similar intermolecular interactions found in the literature. It represents a hypothetical scenario where this compound participates in a bifurcated hydrogen bond.

Effects of Substituents on Hydrogen Bond Strength and Length

The electronic nature of substituents on the indane ring system can significantly modulate the hydrogen-bonding capabilities of the acetamide group. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density on the carbonyl oxygen and the acidity of the N-H proton.

Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups on the aromatic part of the indane ring would increase the electron density on the carbonyl oxygen through resonance and inductive effects. This enhanced electron density makes the oxygen a stronger hydrogen bond acceptor, leading to stronger and shorter hydrogen bonds.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro or cyano groups would decrease the electron density on the carbonyl oxygen, weakening its ability to accept hydrogen bonds. This results in weaker and longer hydrogen bonds.

Theoretical studies on substituted acetamide derivatives have shown a clear correlation between the Hammett substituent constant (σ) and hydrogen bond energies. nih.gov

Table 2: Predicted Effect of Substituents on N-H···O Hydrogen Bond Parameters

Substituent at C6 Substituent Type Predicted N-H···O Bond Length (Å) Predicted Interaction Energy (kcal/mol)
-OCH₃ EDG Shorter More Negative
-CH₃ EDG Shorter More Negative
-H Neutral Baseline Baseline
-Cl EWG Longer Less Negative

Note: This table presents a qualitative prediction of substituent effects based on established principles of physical organic chemistry and computational studies on related aromatic amides. nih.gov

Aromaticity Studies of Substituted Ring Systems

NICS values are typically calculated at the center of the ring; a more negative value indicates stronger aromaticity. The HOMA index, on the other hand, is based on the geometric criterion of bond length equalization, with a value of 1 indicating a fully aromatic system.

Substituents on the aromatic ring can influence its aromaticity. The acetamide group at the 5-position, being a weak activating group, is expected to have a minor impact on the aromaticity of the benzene (B151609) ring. Computational studies on substituted benzenes have shown that the nature of the substituent can lead to localized changes in bond lengths and electron delocalization.

Table 3: Calculated Aromaticity Indices for the Benzene Ring of this compound

Aromaticity Index Calculated Value Interpretation
NICS(0) (ppm) -9.5 to -11.0 Highly Aromatic
NICS(1) (ppm) -10.0 to -12.0 Highly Aromatic

Note: The values in this table are typical for substituted benzene rings and are provided as an estimation for the title compound based on computational precedents.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound primarily arises from the rotation around the C-N bond of the acetamide group and the puckering of the five-membered cyclopentane (B165970) ring.

The rotation around the C(ring)-N bond and the C(carbonyl)-N bond defines the orientation of the acetamide group relative to the indane ring. Computational studies on similar aromatic acetamides have revealed that the planar conformer, where the amide plane is coplanar with the aromatic ring, is often the most stable due to favorable π-conjugation. scielo.org.mx However, steric hindrance can lead to non-planar ground state conformations.

The five-membered ring in the indane structure is not planar and can adopt different puckered conformations, typically an "envelope" or "twist" conformation. These conformers are usually separated by low energy barriers, leading to a dynamic equilibrium at room temperature.

A potential energy surface (PES) scan, calculated by systematically varying the key dihedral angles, can map out the energy landscape and identify the global and local energy minima, which correspond to the stable conformers.

Table 4: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C4-C5-N-C=O) (°) Relative Energy (kcal/mol)
Planar (trans) ~180 0.0 (Global Minimum)
Planar (cis) ~0 2.0 - 3.0

Note: This data is illustrative and based on conformational analyses of analogous N-arylacetamides. The relative energies can vary depending on the level of theory and basis set used in the calculations. scielo.org.mx

Structure Activity Relationship Sar Investigations of Dihydroindenyl Acetamides

Impact of Indane Moiety Substitutions on Biological Activity

The indane ring system, a bicyclic scaffold consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, offers multiple positions for substitution, each capable of significantly modulating the biological profile of the parent compound. nih.goveburon-organics.com SAR studies on related indane-containing molecules have demonstrated that the nature, position, and stereochemistry of substituents on both the aromatic and aliphatic portions of the indane nucleus can profoundly impact biological activity. nih.govresearchgate.net

For instance, in a study on indane dimers, modifications at the C-1 and C-2 positions of the indane scaffold were shown to influence their anti-inflammatory properties, including the inhibition of nitric oxide production and various enzymes like 5-lipoxygenase. nih.govresearchgate.net It was observed that specific substitutions, such as para-carboxybenzyl groups, could either enhance or diminish the inhibitory effects, highlighting the sensitivity of the biological target to the steric and electronic properties of the substituents. nih.gov

Furthermore, the aromatic portion of the indane ring presents additional opportunities for modification. The introduction of electron-donating or electron-withdrawing groups, as well as heterocyclic rings, can alter the molecule's polarity, lipophilicity, and ability to engage in specific interactions like hydrogen bonding or pi-stacking with biological targets. While direct SAR data for 2-(2,3-dihydro-1H-inden-5-yl)acetamide is limited, general principles from related indane-carboxamide derivatives, which have been explored as CGRP receptor antagonists, suggest that the substitution pattern on the indane ring is a key determinant of potency and selectivity. eburon-organics.com

Table 1: Hypothetical Impact of Indane Moiety Substitutions on Biological Activity

Substitution PositionType of SubstituentPotential Impact on Biological Activity
Aromatic Ring (e.g., C4, C6, C7)Electron-withdrawing (e.g., -NO2, -CN)May enhance interactions with electron-rich pockets in the target protein.
Aromatic Ring (e.g., C4, C6, C7)Electron-donating (e.g., -OCH3, -NH2)Could increase binding affinity through hydrogen bonding or other polar interactions.
Aliphatic Ring (e.g., C1, C2)Alkyl groupsCan modulate lipophilicity and steric fit within the binding site.
Aliphatic Ring (e.g., C1, C2)Hydroxyl or Carbonyl groupsMay introduce new hydrogen bonding opportunities and alter metabolic stability.

Role of Acetamide (B32628) Linkage and its Modifications in Molecular Interactions

The acetamide linkage in this compound is a critical structural feature that dictates the spatial orientation of the indane moiety relative to its biological target and participates directly in molecular interactions. The amide bond itself is a key pharmacophoric element, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). archivepp.com

Modifications to the acetamide linker can have a significant impact on biological activity. For example, altering the length of the alkyl chain between the indane ring and the amide group can change the molecule's flexibility and the distance between key interaction points. Replacing the acetamide with other functionalities, such as esters, sulfonamides, or reversed amides, would fundamentally alter the electronic and hydrogen-bonding properties of the linker, likely leading to a dramatic change in biological activity. nih.gov

In various classes of bioactive molecules, the acetamide moiety has been shown to be crucial for target engagement. For instance, in certain cyclooxygenase-II (COX-II) inhibitors, the nitrogen atom of the acetamide moiety forms a hydrogen bond with key amino acid residues in the active site, such as Serine 353 and Tryptophan 387. archivepp.com While the specific interactions for this compound are not yet fully elucidated, the principle remains that the acetamide linker is a key anchor for binding to its biological target.

Table 2: Potential Effects of Acetamide Linkage Modifications

ModificationStructural ChangePredicted Effect on Molecular Interactions
Chain Length VariationInsertion or deletion of methylene (B1212753) unitsAlters the distance between the indane moiety and the amide, affecting the fit in the binding pocket.
N-SubstitutionAddition of alkyl or aryl groups to the amide nitrogenCan introduce new steric or electronic interactions and may alter metabolic stability.
Isosteric ReplacementReplacement of the amide with bioisosteres (e.g., ester, sulfonamide)Changes the hydrogen bonding capacity and electronic distribution, likely altering binding affinity and selectivity.
Conformational RestrictionIntroduction of cyclic structures or double bondsReduces conformational flexibility, which can lead to a more favorable binding entropy but requires a precise fit.

Identification of Pharmacophoric Requirements for Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the dihydroindenyl acetamide class, the key pharmacophoric features likely include a hydrophobic region, a hydrogen bond donor, and a hydrogen bond acceptor.

The indane moiety serves as the primary hydrophobic feature, responsible for engaging with non-polar pockets within the target protein. The size and shape of this hydrophobic group are critical for achieving a snug fit. The acetamide linkage provides the essential hydrogen bonding elements: the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. The relative spatial orientation of these features is paramount for effective binding.

Pharmacophore models are often developed by comparing the structures of several active and inactive molecules. While a specific model for this compound is not publicly available, general principles of pharmacophore modeling can be applied. The generation of such a model would be a crucial step in the rational design of new, more potent analogs and in virtual screening campaigns to identify novel compounds with similar biological activity. nih.gov

Computational and Experimental Approaches to SAR Elucidation

The elucidation of structure-activity relationships for dihydroindenyl acetamides relies on a synergistic combination of computational and experimental techniques.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate variations in the physicochemical properties of a series of compounds with their biological activities. nih.gov By developing mathematical models, QSAR can predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help to visualize the binding mode of this compound and its analogs, identifying key interactions and suggesting modifications to improve binding affinity. nih.gov

Pharmacophore Modeling: As discussed previously, computational methods can be used to generate 3D pharmacophore models based on the structures of known active compounds. These models serve as templates for designing new molecules with the desired features for biological activity. nih.gov

Experimental Approaches:

Synthesis of Analog Libraries: The systematic synthesis of analogs with variations in the indane moiety and the acetamide linker is fundamental to experimental SAR studies. This allows for the direct assessment of how specific structural changes affect biological activity.

In Vitro Biological Assays: Once synthesized, the biological activity of the analogs is determined using a variety of in vitro assays. These assays can measure parameters such as enzyme inhibition, receptor binding, or cellular responses, providing quantitative data to build the SAR.

X-ray Crystallography: If the biological target is a protein that can be crystallized, obtaining a co-crystal structure of the protein with a bound ligand provides the most detailed and accurate picture of the binding interactions. This information is invaluable for structure-based drug design.

Through the iterative application of these computational and experimental methods, a comprehensive understanding of the SAR for this compound and its derivatives can be achieved, paving the way for the development of optimized compounds with enhanced therapeutic properties.

Mechanistic Studies of Biological Activities in Dihydroindenyl Acetamide Analogs

In Vitro Studies of Enzyme Inhibition Mechanisms

The structural features of dihydroindenyl acetamide (B32628) analogs make them candidates for interacting with the active sites of various enzymes. The following sections explore their inhibitory effects on several clinically relevant enzymes.

Glyoxalase-I (Glo-I) Inhibition and Zinc-Binding Moieties

Glyoxalase-I (Glo-I) is a critical enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. As cancer cells often exhibit high glycolytic rates, Glo-I has emerged as a promising target for anticancer drug development. Glo-I is a zinc-dependent metalloenzyme, and its catalytic activity relies on the coordination of a zinc ion in its active site. Consequently, compounds that can chelate or interact with this zinc ion are potential inhibitors.

While direct studies on the Glo-I inhibitory activity of 2-(2,3-dihydro-1H-inden-5-yl)acetamide are not extensively documented, the general strategy for designing Glo-I inhibitors involves incorporating zinc-binding moieties into small molecules. These moieties can displace or interact with the zinc ion, thereby disrupting the enzyme's function. The acetamide group, along with potential modifications on the dihydroindenyl ring, could be engineered to possess such zinc-binding capabilities, representing a viable strategy for developing novel Glo-I inhibitors based on this scaffold.

Plasmodium lactate (B86563) dehydrogenase (pLDH) Inhibition and Antiplasmodial Activity

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health issue. Plasmodium falciparum, the most virulent species, heavily relies on glycolysis for energy production. Plasmodium lactate dehydrogenase (pLDH) is a key enzyme in the parasite's glycolytic pathway, making it an attractive target for antimalarial drugs.

Although specific studies on the inhibition of pLDH by this compound analogs are limited, the general approach to identifying pLDH inhibitors often involves screening compound libraries for molecules that can bind to the enzyme's active site or allosteric sites. The dihydroindenyl acetamide scaffold could serve as a template for the design of such inhibitors. Computational docking studies could be employed to predict the binding affinity of various derivatives for the pLDH active site, guiding the synthesis of potentially active antimalarial compounds. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are a key metric in these studies. For instance, some antimalarial drugs have shown IC50 values in the low micromolar range against P. falciparum. nih.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Recent research has demonstrated the potential of compounds with an indene (B144670) core to inhibit both AChE and BuChE. A study on a series of indene-derived hydrazides revealed significant inhibitory activity. One of the most potent compounds in this series, SD-30, which features a substituted benzylidene acetohydrazide moiety attached to the indene ring, exhibited noteworthy inhibition of both enzymes. nih.gov

The inhibitory activities of these indene analogs are summarized in the table below.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Ratio (BuChE/AChE)
SD-30 13.86 ± 0.16348.55 ± 0.1363.50

Data sourced from a study on indene-derived hydrazides. nih.gov

These findings suggest that the indene scaffold can be effectively utilized to design dual inhibitors of both AChE and BuChE. The acetamide linkage in this compound provides a structural basis for further exploration and optimization of cholinesterase inhibitory activity.

Mechanisms of Action Beyond Enzyme Inhibition (e.g., interaction with receptors)

While enzyme inhibition is a primary mechanism of action for many drugs, the biological effects of dihydroindenyl acetamide analogs may extend to interactions with other molecular targets such as receptors and ion channels.

A notable example is the compound [(dihydroindenyl)oxy]acetic acid (DIOA), which shares the dihydroindenyl core. Studies have shown that DIOA can block the KCNN4 Ca2+-activated K+ channel, also known as the Gardos channel, with an IC50 of 42 µM. nih.gov This channel plays a role in red blood cell volume regulation. Furthermore, DIOA has been found to inhibit P-type ATPases, including Na+,K+-ATPase (IC50 = 53 µM), H+,K+-ATPase (IC50 = 97 µM), and Ca2+-ATPase (IC50 = 127 µM). nih.gov These findings indicate that the dihydroindenyl moiety can interact with membrane-bound proteins and modulate their function, suggesting that this compound and its derivatives could have complex pharmacological profiles involving multiple targets.

Pathways and Molecular Targets Involved in Anti-inflammatory Effects

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of acetamide derivatives has been explored, with studies pointing towards the modulation of key inflammatory pathways.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some N,N-dialkylacetamides have been shown to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators. nih.gov This suggests that dihydroindenyl acetamide analogs could exert anti-inflammatory effects by targeting components of the NF-κB signaling cascade.

Another critical pathway in inflammation is mediated by cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Acetamide derivatives have been investigated as selective COX-2 inhibitors. archivepp.comgalaxypub.co Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The dihydroindenyl acetamide scaffold could be a promising starting point for the development of novel and selective COX-2 inhibitors.

Antioxidant Activity Mechanisms (e.g., FRAP, DPPH methods)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the Ferric Reducing Antioxidant Power (FRAP) and the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The DPPH assay, on the other hand, assesses the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.govnih.gov

Studies on indene-derived hydrazides, which are structurally related to this compound, have demonstrated their antioxidant properties using the DPPH assay. nih.gov The ability of these compounds to scavenge free radicals suggests that the indene moiety contributes to their antioxidant activity. The specific IC50 values, which represent the concentration required to scavenge 50% of the DPPH radicals, provide a quantitative measure of their antioxidant potency. The antioxidant activity of these indene analogs, along with a standard antioxidant, is presented below.

CompoundDPPH Scavenging (% Inhibition at a specific concentration)
Indene Analog SD-30 Reported to have reasonable antioxidant properties
Ascorbic Acid (Standard) Used as a reference for comparison

Qualitative data sourced from a study on indene-derived hydrazides. nih.gov

These results indicate that the dihydroindenyl acetamide scaffold is a promising framework for the development of novel antioxidant agents.

Investigation of Anticonvulsant Properties and Molecular Basis

Research into the anticonvulsant potential of various acetamide derivatives has identified several promising compounds, although direct studies on this compound are not extensively documented in the available literature. However, the broader class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been synthesized and evaluated in animal models of epilepsy. nih.gov These investigations serve as a valuable framework for understanding the potential anticonvulsant profile of related structures.

Initial anticonvulsant screening is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice and/or rats. nih.govnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. mdpi.comnih.gov A psychomotor seizure model (6-Hz) is also utilized to identify compounds that may be effective against therapy-resistant partial seizures. nih.govnih.gov

In studies of related acetamide derivatives, anticonvulsant activity was found to be closely linked to the nature of the substituent at the 3-position of the anilide moiety. nih.gov For instance, some 3-(trifluoromethyl)anilide derivatives demonstrated activity in the MES seizures. nih.gov The primary mechanism of action for some of these active compounds is believed to involve interaction with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. nih.govmdpi.com The pyrrolidine-2,5-dione ring is another structural feature considered a pharmacophore for anticonvulsant activity in many related compounds. nih.gov

The following table summarizes the anticonvulsant screening models used for related acetamide derivatives.

Screening ModelSeizure Type ModeledTypical Animal Model
Maximal Electroshock (MES)Generalized tonic-clonic seizuresMice, Rats
Subcutaneous Pentylenetetrazole (scPTZ)Absence seizuresMice, Rats
6-Hz Seizure ModelTherapy-resistant partial seizuresMice

Exploration of Antimicrobial and Anticancer Mechanisms in Related Structures

While specific studies on the antimicrobial and anticancer mechanisms of this compound are limited, research on related acetamide derivatives provides insights into their potential biological activities.

Several acetamide derivatives have been reported to possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of new hybrid compounds of 2-mercaptobenzothiazole (B37678) and various aryl amines, linked by an acetamide group, were synthesized and screened for their in vitro antibacterial activities. nih.gov Some of these compounds exhibited significant antibacterial activity, comparable to the standard drug levofloxacin (B1675101). nih.govscispace.com

Molecular docking studies have been employed to explore the potential antibacterial mechanisms of these compounds. nih.gov These studies suggest that some acetamide derivatives may exert their effect by interacting with bacterial kinases and DNA gyrases. nih.govscispace.com One notable compound shared the same hydrophobic pockets as levofloxacin in these bacterial enzymes. nih.govscispace.com Furthermore, some of these derivatives have shown promising antibiofilm potential, in some cases exceeding that of the standard drug cefadroxil. nih.gov

The following table outlines the observed antimicrobial activities and proposed mechanisms for related acetamide derivatives.

Compound ClassObserved ActivityProposed Mechanism of ActionReference Compounds
2-Mercaptobenzothiazole Acetamide DerivativesAntibacterial, AntibiofilmInteraction with bacterial kinases and DNA gyrasesLevofloxacin, Cefadroxil

Information regarding the anticancer mechanisms of dihydroindenyl acetamide analogs is not extensively covered in the reviewed literature. Further research is required to explore this potential therapeutic area.

Neuroprotective Activity Associated with Aminoindane Derivatives

Aminoindane derivatives, which share a core structure with this compound, have demonstrated significant neuroprotective activities. nih.gov A prominent example is the anti-Parkinsonian drug rasagiline (B1678815) [N-propargyl-1-(R)-aminoindan], which is an irreversible monoamine oxidase-B (MAO-B) inhibitor. nih.gov

The neuroprotective mechanisms of aminoindane derivatives are multifaceted. They are thought to involve the modulation of various cellular processes that are critical for neuronal survival. mdpi.com These can include anti-apoptotic, anti-inflammatory, and antioxidant properties. mdpi.com For instance, some neuroprotective agents can prevent apoptosis by modulating molecules that play a role in this programmed cell death pathway. mdpi.com They may also support neuroplasticity and neurogenesis, which can help to improve impaired brain functions. mdpi.com

In animal models of Parkinson's disease, such as those induced by 6-hydroxydopamine and lactacystin, 1-(R)-aminoindan has been shown to reverse behavioral asymmetry and restore striatal catecholamine levels. nih.gov

The following table summarizes the neuroprotective activities and associated mechanisms of relevant aminoindane derivatives.

CompoundPrimary Associated ActivityKey Mechanisms of Action
RasagilineAnti-ParkinsonianIrreversible MAO-B inhibition, Neuroprotective, Neurorestorative
1-(R)-aminoindanNeuroprotectiveWeak reversible MAO-B inhibition, Anti-apoptotic, Protection against oxidative stress

Future Directions and Research Perspectives

Untapped Synthetic Avenues for Novel Dihydroindenyl Acetamides

While classical synthetic routes to acetamides are well-established, the exploration of novel, more efficient, and versatile methods for the synthesis of 2-(2,3-dihydro-1H-inden-5-yl)acetamide and its derivatives is a critical research imperative. Future synthetic endeavors should focus on strategies that allow for the rapid generation of a diverse library of analogs with varied substitution patterns on both the dihydroindene core and the acetamide (B32628) moiety.

One promising avenue is the use of modern cross-coupling reactions. For instance, palladium-catalyzed amidation reactions could offer a direct and efficient means of coupling a range of substituted anilines or other nitrogen-containing nucleophiles with an appropriately functionalized dihydroindenylacetic acid precursor. This approach would facilitate the exploration of the impact of diverse N-substituents on biological activity.

Furthermore, the application of C-H activation methodologies could provide a powerful tool for the late-stage functionalization of the dihydroindene ring system. This would enable the introduction of various functional groups at specific positions, which is often challenging using traditional synthetic methods. Such strategies would be instrumental in systematically probing the structure-activity relationship (SAR) of this compound class.

Flow chemistry represents another untapped synthetic avenue that could significantly accelerate the synthesis and optimization of dihydroindenyl acetamides. youtube.com The use of microreactors can offer enhanced reaction control, improved safety, and the potential for rapid library synthesis, thereby streamlining the drug discovery process. youtube.com

A hypothetical synthetic scheme for generating a library of N-substituted this compound analogs is presented below:

Starting Material Reagent Reaction Type Product
2-(2,3-dihydro-1H-inden-5-yl)acetic acid Substituted Amine Amide Coupling N-substituted this compound

Advanced Computational Modeling for Predictive SAR and Drug Design

To rationalize experimental findings and guide the design of more potent and selective analogs, advanced computational modeling techniques are indispensable. The development of robust Quantitative Structure-Activity Relationship (QSAR) models can provide valuable insights into the physicochemical properties that govern the biological activity of dihydroindenyl acetamides. mdpi.com Both 2D-QSAR, which correlates activity with 2D structural descriptors, and 3D-QSAR, which considers the three-dimensional properties of the molecules, should be employed to build predictive models. mdpi.com

Molecular docking simulations will be crucial in elucidating the potential binding modes of this compound and its analogs within the active sites of various biological targets. nih.gov By understanding these interactions at an atomic level, medicinal chemists can make more informed decisions in the design of new compounds with improved binding affinities and selectivities. For instance, docking studies could reveal key hydrogen bond interactions or hydrophobic pockets that are critical for activity.

In addition to QSAR and molecular docking, molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of the ligand-receptor complexes over time. This can provide a more realistic representation of the binding event and help to identify stable binding conformations. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be employed early in the discovery process to assess the drug-like properties of the designed compounds and flag potential liabilities. scirp.org

Exploration of Novel Biological Targets and Therapeutic Applications for Related Compounds

A crucial aspect of future research will be the identification and validation of novel biological targets for this compound and its derivatives. While the specific biological activities of this compound are not yet extensively documented, the dihydroindenyl scaffold is present in molecules with known biological functions. For example, the compound [(dihydroindenyl)oxy]acetic acid (DIOA) is known to inhibit K-Cl cotransport and also exhibits off-target effects on the KCNN4/Gardos channel. nih.govnih.gov This suggests that ion channels and transporters could be a promising class of targets to investigate for dihydroindenyl acetamides.

Given the structural similarities to other biologically active acetamides, it is plausible that this class of compounds could modulate the activity of enzymes such as kinases, proteases, or histone deacetylases. A systematic screening of this compound against a panel of diverse biological targets would be a valuable starting point for identifying novel therapeutic applications.

Furthermore, considering the diverse biological activities reported for various acetamide derivatives, including anti-inflammatory, antiviral, and anticancer properties, it is worthwhile to explore the potential of dihydroindenyl acetamides in these therapeutic areas. mdpi.comnih.gov Phenotypic screening approaches, which assess the effects of compounds on cellular or organismal models of disease, could also be employed to uncover unexpected therapeutic opportunities.

Potential Target Class Rationale based on Related Compounds Potential Therapeutic Area
Ion Channels/TransportersActivity of [(dihydroindenyl)oxy]acetic acid (DIOA) on K-Cl cotransport and KCNN4. nih.govnih.govSickle Cell Disease, Neurological Disorders
KinasesMany kinase inhibitors possess acetamide moieties.Oncology, Inflammatory Diseases
G-protein coupled receptors (GPCRs)Acetamide derivatives have been identified as GPCR antagonists. nih.govInflammation, Metabolic Disorders

Development of High-Throughput Screening Assays for Structure-Activity Profiling

To efficiently evaluate the large number of analogs generated through novel synthetic strategies, the development of robust and scalable high-throughput screening (HTS) assays is essential. youtube.com These assays will enable the rapid profiling of compound libraries to identify hits and establish preliminary structure-activity relationships.

For target-based screening, biochemical assays that measure the direct interaction of the compounds with a purified biological target (e.g., an enzyme or receptor) can be developed. These assays often rely on fluorescence, luminescence, or absorbance readouts and can be readily automated for high-throughput operation.

In parallel, cell-based assays will be crucial for assessing the activity of the compounds in a more physiologically relevant context. These assays can be designed to measure a variety of cellular responses, such as changes in gene expression, protein levels, or cell viability. The choice of cell line and assay endpoint will be dictated by the specific biological target or disease area of interest. For instance, if targeting a specific ion channel, an automated electrophysiology platform could be utilized for high-throughput characterization of channel modulation.

The implementation of HTS will not only accelerate the identification of lead compounds but also provide a wealth of data that can be used to refine computational models and guide the next round of analog design, thus creating a synergistic and iterative drug discovery cycle. youtube.com

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,3-dihydro-1H-inden-5-yl)acetamide?

The synthesis typically involves two key steps:

  • Indane Derivative Formation : Hydrogenation of indene (or substituted indene) using a palladium catalyst under H₂ gas to yield 2,3-dihydro-1H-indene derivatives .
  • Amide Coupling : Reacting the indane intermediate with a fluorophenylacetic acid derivative (e.g., via activation with EDCI/HOBt or DCC) to form the acetamide bond. Solvents like DMF or THF are commonly used, with reaction times ranging from 12–24 hours at room temperature or mild heating (40–60°C) .

Q. Which analytical techniques are most effective for structural elucidation of this compound and its analogs?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the indane backbone, fluorophenyl group, and acetamide connectivity. Aromatic protons appear in the δ 6.5–7.5 ppm range, while the acetamide carbonyl resonates at δ ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates the molecular formula (e.g., C₁₇H₁₆FNO) and detects fragmentation patterns, such as loss of the fluorophenyl group (m/z ~95) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, particularly for stereochemical confirmation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound analogs?

  • Structural Modifications : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl → 4-chlorophenyl or methoxy groups) to assess electronic and steric effects on target binding .
  • In Vitro Assays : Use HEK-blue NOD2 or THP-1 cell lines to measure inhibition of cytokine production (e.g., IL-8, TNF-α). Compare IC₅₀ values to quantify potency differences .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock) to predict interactions with receptors like NOD2, focusing on hydrogen bonding with the acetamide group and hydrophobic interactions with the indane moiety .

Q. What strategies are recommended for resolving contradictions in crystallographic or spectroscopic data for this compound?

  • Multi-Method Validation : Cross-validate X-ray data (refined via SHELXL) with NMR and MS results. For example, discrepancies in dihedral angles may arise from crystal packing effects and require solution-state NMR confirmation .
  • Dynamic Light Scattering (DLS) : Assess sample purity and aggregation states, which can distort spectroscopic readings.
  • High-Resolution Techniques : Use synchrotron radiation for X-ray data collection to improve resolution (<1.0 Å), reducing model bias .

Q. How can researchers investigate the pharmacokinetic (PK) properties of this compound?

  • ADME Profiling :
    • Absorption : Calculate logP (e.g., ~2.5 via HPLC) to predict membrane permeability.
    • Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor for hydroxylation or glucuronidation .
    • Excretion : Use radiolabeled analogs (e.g., ¹⁴C) in rodent studies to track urinary/fecal elimination.
  • Plasma Stability Assays : Measure compound half-life in plasma at 37°C using LC-MS quantification .

Q. What experimental approaches are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., NOD2) on a sensor chip and measure binding kinetics (ka, kd) of the compound .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Fluorescence Polarization : Use fluorescently labeled analogs to screen for competitive binding against known ligands .

Methodological Notes

  • Avoid Commercial Sources : Reliable data should prioritize peer-reviewed journals and databases like PubChem over vendor-specific platforms .
  • Stereochemical Considerations : For chiral analogs, employ asymmetric synthesis (e.g., chiral catalysts) and confirm enantiopurity via chiral HPLC or optical rotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.